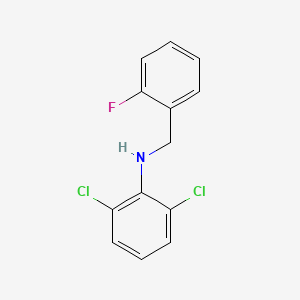

2,6-Dichloro-N-(2-fluorobenzyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-10-5-3-6-11(15)13(10)17-8-9-4-1-2-7-12(9)16/h1-7,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWJAFTZMPFTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=CC=C2Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro N 2 Fluorobenzyl Aniline and Analogous Structures

Precursor Synthesis and Halogenation Strategies

The foundational step in synthesizing the target molecule is the construction of the 2,6-dichloroaniline (B118687) scaffold. This requires precise control over the halogenation of the aniline (B41778) ring, a process that can be challenging due to the strong activating and ortho-, para-directing nature of the amino group.

Direct electrophilic chlorination of aniline typically yields a mixture of ortho- and para-substituted isomers, with the para-product predominating. rsc.org To achieve the desired 2,6-dichloro substitution pattern, regioselective methods are essential.

One effective strategy involves the use of a directing group to block the para position and guide chlorination to the ortho positions. For instance, the para-position of an aniline derivative can be protected by sulfonation or bromination. googleapis.com Following the protection step, chlorination is directed to the available ortho positions. The protecting group is then removed in a subsequent step—for example, by hydrolysis to remove a sulfonyl group or by selective reduction to remove a bromo substituent—to yield the 2,6-dichloroaniline scaffold. googleapis.comgoogle.com

Modern approaches have also focused on catalytic systems to achieve high ortho-selectivity. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the ortho-halogenation of anilines. rsc.org Additionally, metal-free, organocatalytic systems have been developed. For example, a secondary amine organocatalyst used with sulfuryl chloride as the chlorine source can facilitate highly regioselective ortho-chlorination of anilines under mild conditions. rsc.orgrsc.org

Another approach involves the trichlorination of aniline to form 2,4,6-trichloroaniline, a reaction that can be achieved with reagents like N-chlorosuccinimide (NCS). tandfonline.comtandfonline.com The 2,4,6-trichloroaniline intermediate is then selectively de-chlorinated at the para-position. This can be accomplished via catalytic reduction, where the para-chloro group is removed to yield 2,6-dichloroacetanilide, which is then hydrolyzed to 2,6-dichloroaniline. google.com

| Strategy | Key Reagents/Catalysts | General Principle | Reference |

|---|---|---|---|

| Protecting Group (Bromination) | Br2, Cl2, Pd/C, H2 | The para-position is blocked with bromine, followed by ortho-chlorination and subsequent reductive debromination. | googleapis.comgoogle.com |

| Protecting Group (Sulfonamide) | Chlorosulfonic acid, Cl2, H2SO4 | The para-position is protected as a sulfonamide, followed by chlorination and hydrolytic deprotection. | googleapis.comwikipedia.org |

| Organocatalysis | Secondary amine catalyst, SO2Cl2 | A metal-free system that promotes highly selective chlorination at the ortho-positions under mild conditions. | rsc.orgrsc.org |

| Trichlorination/Dechlorination | NCS or HCl/H2O2, Catalyst for reduction | Aniline is first converted to 2,4,6-trichloroaniline, followed by selective catalytic reduction of the para-chloro group. | tandfonline.comgoogle.com |

Several distinct industrial routes for the synthesis of 2,6-dichloroaniline have been established, starting from various materials.

A common industrial method begins with p-aminobenzenesulfonyl amide. guidechem.com This precursor undergoes chlorination, followed by hydrolysis with sulfuric acid to remove the sulfonyl group, yielding 2,6-dichloroaniline. guidechem.com While the route is relatively short, the cost of the starting material can be a drawback. guidechem.com

An alternative high-yield (around 65%) process starts from diphenylurea. guidechem.comgoogle.com This method involves a sequence of sulfonation, ring chlorination, and finally, hydrolysis to produce the desired product. guidechem.comgoogle.com A variation of this approach uses N,N'-di(o-chlorophenyl)urea to improve selectivity and yield by reducing the likelihood of undesired ortho sulfonation. guidechem.com

Other documented synthetic pathways include:

The hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org

The hydrolysis of 3,5-dichloro-4-amino-benzoate in an autoclave at high temperature and pressure, which can produce 2,6-dichloroaniline with high purity and yield. prepchem.com

A multi-step synthesis starting from aniline, which is first converted to 2,4,6-trichloroaniline using hydrochloric acid and hydrogen peroxide. The product is then acetylated, followed by catalytic reduction to remove the para-chlorine, and finally hydrolyzed to give 2,6-dichloroaniline. google.com

| Starting Material | Key Steps | Reported Overall Yield | Reference |

|---|---|---|---|

| p-Aminobenzenesulfonyl amide | Chlorination, Hydrolysis (desulfonation) | 56-61% | guidechem.com |

| Diphenylurea | Sulfonation, Chlorination, Hydrolysis | ~65% | guidechem.comgoogle.com |

| Aniline | Trichlorination, Acetylation, Reductive dechlorination, Hydrolysis | High conversion | google.com |

| 2,6-Dichloronitrobenzene | Hydrogenation | Not specified | wikipedia.org |

| 3,5-Dichloro-4-amino-benzoate | Hydrolysis (high temperature/pressure) | 80% | prepchem.com |

N-Alkylation and N-Arylation Approaches

Once the 2,6-dichloroaniline core is obtained, the final step is the introduction of the 2-fluorobenzyl group onto the nitrogen atom. This transformation is typically achieved through N-alkylation.

The most direct method for the N-alkylation of 2,6-dichloroaniline is a nucleophilic substitution reaction with a 2-fluorobenzyl halide, such as 2-fluorobenzyl chloride or 2-fluorobenzyl bromide. In this reaction, the lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-fluorobenzyl halide and displacing the halide ion.

This condensation reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. Common bases include inorganic carbonates (e.g., potassium carbonate) or stronger bases like sodium hydride. The reaction is usually performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and facilitate the substitution process.

Catalytic methods offer more advanced and often more sustainable alternatives to direct condensation with alkyl halides. The N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a particularly atom-economical approach where water is the only byproduct. rsc.orgnih.gov

This transformation can be catalyzed by a variety of transition metal complexes. Pincer complexes of non-noble metals like manganese have been shown to be effective for the selective N-alkylation of anilines with alcohols under mild conditions. nih.gov Other successful catalytic systems are based on cobalt, iridium, ruthenium, and palladium. rsc.orgnih.govresearchgate.net For instance, a cobalt catalyst supported on a metal-organic framework (MOF) has demonstrated significant efficacy in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org

In some systems, Brønsted acids can also serve as catalysts. Halide clusters of metals like tungsten, when thermally activated, can form hydroxo ligands that act as Brønsted acid sites, catalyzing the N-alkylation of various amines with primary alcohols. elsevierpure.com

| Catalyst Type | Example Catalyst | Alkylating Agent | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | Defined PNP Manganese Complex | Alcohols | Borrowing Hydrogen / Hydrogen Autotransfer | nih.gov |

| Cobalt-based MOF | Co-bipyridine on UiO-67 MOF | Alcohols | Heterogeneous catalysis via Borrowing Hydrogen | rsc.org |

| Iridium Pincer Complex | [IrBr(cod)(κC‐tBuImCH2PyCH2NRR')] | Alcohols | Homogeneous catalysis via Borrowing Hydrogen | researchgate.net |

| Halide Cluster | (H3O)2[(W6Cl8)Cl6]•6H2O on silica | Primary Alcohols | Solid acid catalysis (Brønsted acid site) | elsevierpure.com |

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and often improving yields. The application of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times compared to conventional heating methods. nih.gov

This technology has been successfully applied to N-alkylation and N-arylation reactions. For example, microwave irradiation facilitates the efficient copper-promoted N-arylation of amines with arylboronic acids. nih.govacs.org Similarly, protocols for the microwave-assisted reductive alkylation of carbamates with aldehydes provide a rapid route to primary and, by extension, secondary amines. organic-chemistry.org The synthesis of various N-substituted anilines and other nitrogen-containing heterocycles has been shown to be more efficient under microwave conditions, sometimes doubling the yield compared to thermal heating. nih.gov These methods offer a powerful platform for the rapid synthesis of libraries of compounds, including structures analogous to 2,6-Dichloro-N-(2-fluorobenzyl)aniline.

Solvent-Free Synthetic Methodologies for N-Substituted Aromatic Amines

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the context of synthesizing N-substituted aromatic amines, such as this compound, eliminating solvents can lead to higher yields, easier purification, and reduced waste.

One notable approach involves the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. This method proceeds through a sequential imine condensation–isoaromatization pathway, offering a straightforward route to synthetically useful aniline derivatives in yields ranging from acceptable to high. The operational simplicity and the absence of metal catalysts are significant advantages of this transformation.

Another effective solvent-free method is the synthesis of imine derivatives by reacting aldehydes and amines and removing the water produced using a vacuum pump. This technique has been successfully applied to the reaction of benzaldehyde with various amines, including aniline, to produce the corresponding imines in high yields. For instance, the reaction with aniline under these conditions yields the target Schiff base efficiently. Microwave-assisted condensation is another solvent-free technique that has been employed for the synthesis of azomethines (E-imines) from 4-chloroaniline and substituted benzaldehydes, achieving yields greater than 85%.

These methodologies highlight a shift towards more sustainable synthetic practices in the preparation of N-substituted aromatic amines. The principles demonstrated in these examples are applicable to the synthesis of complex molecules like this compound, where 2,6-dichloroaniline would be reacted with 2-fluorobenzaldehyde (B47322) under similar solvent-free conditions.

Chemo- and Regioselective Synthetic Strategies for N-Substitution

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted anilines, where multiple reactive sites exist on the aromatic ring and the amino group. For a molecule like this compound, selective N-substitution is the desired outcome, avoiding reactions at the chlorinated aromatic ring.

Palladium-catalyzed reactions have been instrumental in developing selective C-N bond-forming processes. The Buchwald-Hartwig amination, for example, is a powerful method for the N-arylation of amines. However, preventing competitive C-H functionalization on the aniline ring often requires N-protection-deprotection strategies. Recent advances have demonstrated the direct C-H arylation of unprotected anilines with high chemo- and regioselectivity. By using a cooperating ligand like [2,2′-bipyridin]-6(1H)-one, a palladium catalyst can selectively promote ortho C-H arylation over the typically favored N-arylation. This selectivity is driven by kinetic differentiation in the product-forming step and a cooperating role of the ligand in the C-H cleavage step.

In the context of modifying the aryl ring of N-substituted anilines, chemo- and regioselective hydroxylations and chlorinations have been achieved on N-(4-substituted-aryl) nitrones. The outcome of the reaction—hydroxylation or chlorination—is dependent on the nature of the chlorinating reagent and the substituent on the aryl ring. For instance, reacting N-(4-substituted-aryl) nitrones with deactivating groups (like Cl) with trichloroacetyl chloride or oxalyl chloride leads specifically to ortho-hydroxylated aniline products.

Furthermore, tandem strategies combining mechanistically distinct bond-forming processes have been developed. A palladium-catalyzed [3 + 2] heteroannulation strategy for carbazole synthesis showcases how chemoselectivity of an initial C-N bond-forming step can be controlled, followed by a regioselective C-H activation step.

Advanced Multicomponent Reaction Pathways for Related Derivatives

Multicomponent reactions (MCRs) offer a powerful strategy for the efficient synthesis of complex molecules in a single step from three or more starting materials. This approach is highly valuable for building libraries of structurally diverse compounds, including derivatives related to N-substituted aromatic amines.

A notable example is the copper(I)-catalyzed three-component cycloaromatization of ortho-bromo(hetero)aryl ketones, terminal alkynes, and various amines. This method allows for the direct and modular synthesis of a wide range of (hetero)polyaryl amines. The reaction proceeds under ligand- and reductant-free conditions and can incorporate structurally diverse primary and secondary amines, as well as ammonia and amino-acid derivatives.

Another advanced MCR is the pseudo-three-component reaction of arynes with N-aryl imines, leading to the formation of 1,2-dihydroisoquinoline-type products. This reaction involves a regioselective cascade where two equivalents of the aryne component participate.

For the synthesis of N-aryl substituted heterocycles, rhodium-catalyzed multicomponent reactions have been developed. For example, the reaction between an imine, an acetylene dicarboxylate, and a diazo compound in the presence of a rhodium acetate catalyst generates N-aryl trisubstituted pyrroles. This process involves the in-situ generation of an azomethine ylide, which then undergoes a [3 + 2] cycloaddition.

Palladium-catalyzed four-component reactions have also been utilized for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, ortho esters, and carbon monoxide. These MCRs demonstrate high efficiency and broad substrate scope, providing access to complex heterocyclic structures from simple precursors.

Chemical Reactivity and Derivatization of 2,6 Dichloro N 2 Fluorobenzyl Aniline

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in 2,6-Dichloro-N-(2-fluorobenzyl)aniline possesses a lone pair of electrons and an N-H bond, rendering it a nucleophilic center capable of undergoing substitution reactions. However, its reactivity is significantly modulated by the electronic and steric environment.

The nucleophilicity of the nitrogen is considerably diminished compared to non-halogenated N-alkylanilines. This reduction is attributed to the strong electron-withdrawing inductive effect of the two chlorine atoms at the ortho positions of the phenyl ring. chemistrysteps.com These halogens decrease the electron density on the ring and, by extension, on the nitrogen atom, making its lone pair less available for donation to an electrophile. chemistrysteps.com

Furthermore, the nitrogen center is sterically hindered. The bulky 2,6-dichloro-substituted phenyl ring on one side and the 2-fluorobenzyl group on the other impede the approach of reagents. Consequently, reactions at the nitrogen are expected to be slower than in less substituted anilines.

Common reactions at the nitrogen center include:

Acylation: The reaction with acylating agents like acetic anhydride (B1165640) or acyl chlorides is a plausible transformation. jru.edu.in This reaction, typically conducted in the presence of a base such as pyridine (B92270) to neutralize the acid byproduct, would yield the corresponding N-acetylated amide. jru.edu.inlibretexts.org The formation of an amide can be a useful strategy to further modify the electronic properties of the molecule, as the resulting acetyl group is less activating in electrophilic aromatic substitution reactions than the initial amine. pearson.com

Alkylation: Further alkylation of the secondary amine to form a tertiary amine is possible, for instance, through reaction with an alkyl halide. However, this reaction would be challenging due to the significant steric crowding around the nitrogen atom. The resulting tertiary amine would be even more sterically encumbered.

Aromatic Substitution Reactions on the Dichlorinated Phenyl Moiety

The dichlorinated phenyl ring is a primary site for electrophilic aromatic substitution (EAS), with its reactivity and regioselectivity governed by the combined influence of the three substituents.

Directing Effects and Reactivity: The N-(2-fluorobenzyl)amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.commasterorganicchemistry.com The two chlorine atoms are deactivating groups but also function as ortho, para-directors. byjus.com In this molecule, the directing effects are synergistic. The strongly activating amino group and the two ortho-chlorine atoms all direct substitution to the C4 position (para to the amine). The C6 position is already substituted, and the C2 position is sterically blocked. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 position.

While the amino group strongly activates the ring towards EAS, the two electron-withdrawing chlorine atoms have a deactivating effect. The net result is a ring that is still activated for substitution but less so than N-benzylaniline itself.

Key Electrophilic Substitution Reactions:

Halogenation: Direct halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, yielding the 4-halo derivative. In many anilines, over-halogenation is a common issue, leading to products like 2,4,6-trihaloaniline. byjus.com However, in this case, the existing substituents at positions 2 and 6 block further reaction at these sites, ensuring high selectivity for para-substitution. The chlorination of p-nitroaniline to 2,6-dichloro-4-nitroaniline (B1670479) demonstrates that positions ortho to a directing group can be readily chlorinated. prepchem.comgoogle.com

Nitration: The nitration of anilines often presents challenges because the strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) can protonate the basic amino group. byjus.com The resulting anilinium ion is a strongly deactivating, meta-directing group, which would shut down the desired reaction. libretexts.org To circumvent this, nitration can be performed on an acetylated precursor, or by using milder nitrating agents. researchgate.net Studies on N-alkylanilines have shown that direct nitration is possible under specific conditions, often yielding para-nitro products. researchgate.net For this compound, nitration would be expected to occur at the C4 position.

Nucleophilic aromatic substitution (SNAr) to displace the chlorine atoms is considered unlikely under standard conditions. Such reactions require the presence of potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate, a condition not met in this molecule.

Transformations Involving the 2-Fluorobenzyl Substituent

The 2-fluorobenzyl portion of the molecule offers additional sites for chemical modification, both at the benzylic methylene (B1212753) bridge and on the fluorinated aromatic ring.

Reactions at the Benzylic Methylene Group: The C-H bonds of the -CH₂- group are benzylic, making them susceptible to radical-mediated reactions, such as halogenation with N-bromosuccinimide (NBS), or oxidation. However, the presence of the amine nitrogen could complicate these reactions. The SN2 reaction, a bimolecular nucleophilic substitution, typically involves a backside attack by a nucleophile on an electrophilic carbon, leading to an inversion of stereochemistry. masterorganicchemistry.comyoutube.com While the methylene carbon is not a typical substrate for SN2 reactions in this context, reagents like 2-fluorobenzyl bromide are used as alkylating agents in SN2-type reactions. sigmaaldrich.com

Electrophilic Aromatic Substitution on the Fluorinated Ring: The fluorinated ring can also undergo electrophilic aromatic substitution. The reactivity is determined by the fluorine atom and the benzylamino substituent.

Directing Effects: Fluorine is a deactivating but ortho, para-directing substituent. The -CH₂-NH-R group is activating and also ortho, para-directing. The position para to the fluorine (C5') and ortho to the activating group is a likely site for substitution. The C3' position (ortho to both groups) is another potential site, though it may be more sterically hindered.

Nucleophilic aromatic substitution of the fluorine atom is difficult and generally requires harsh conditions or activation by strongly electron-withdrawing groups.

Investigations into Chemoselective Reactivity of Halogenated Anilines

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups or sites. In this compound, the primary question of chemoselectivity in electrophilic substitution is which of the two aromatic rings will react.

In contrast, the fluorinated ring is activated only by an alkyl group (-CH₂R), which is a much weaker activator than an amino group. The fluorine atom itself is deactivating. Therefore, there is a strong electronic preference for electrophilic attack on the dichlorinated aniline (B41778) ring over the fluorobenzyl ring. The predicted site of reaction is the C4 position, which is para to the highly activating amino group and sterically accessible.

This selectivity can be illustrated by comparing halogenation reactions. Research on the halogenation of N,N-dialkylanilines shows that selective para-bromination and ortho-chlorination can be achieved by first forming the N-oxide, which is then treated with thionyl bromide or thionyl chloride. acs.orgnih.govnih.gov These methods highlight that high regioselectivity is attainable in activated aniline systems.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent / Reaction | Predicted Major Product | Ring of Substitution | Key Factors |

| Br₂, FeBr₃ (Bromination) | 4-Bromo-2,6-dichloro-N-(2-fluorobenzyl)aniline | Dichlorinated Phenyl | Strong activation and para-directing effect of the amine group. |

| HNO₃, H₂SO₄ (Nitration) | 4-Nitro-2,6-dichloro-N-(2-fluorobenzyl)aniline | Dichlorinated Phenyl | Requires controlled conditions to avoid N-protonation. Strong directing effect of the amine. |

| SO₃, H₂SO₄ (Sulfonation) | This compound-4-sulfonic acid | Dichlorinated Phenyl | Strong activation at the para-position to the amine group. |

| RCOCl, AlCl₃ (Acylation) | No reaction on rings | N/A | Friedel-Crafts acylation fails on strongly deactivated rings and can complex with the amine. youtube.com |

Spectroscopic and Structural Elucidation of 2,6 Dichloro N 2 Fluorobenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR)

2,6-Dichloro-N-(2-fluorobenzyl)aniline: Specific ¹H-NMR data, including chemical shifts (δ) in ppm, multiplicity, and coupling constants (J) in Hertz for this compound, are not available in the searched resources. The expected spectrum would show signals corresponding to the protons on the 2,6-dichlorophenyl ring, the 2-fluorobenzyl ring, and the methylene (B1212753) (-CH2-) and amine (-NH-) groups.

2,6-Dichloroaniline (B118687): For the precursor 2,6-dichloroaniline, ¹H-NMR data has been reported. In cyclohexane, the aromatic protons appear at approximately δ 7.04 ppm and δ 6.45 ppm, with a coupling constant of J = 8.10 Hz. chemicalbook.com The amine protons show a signal around δ 4.32 ppm. chemicalbook.com In CDCl₃, the aromatic signals are observed at δ 7.15 ppm and δ 6.59 ppm, with the amine proton signal at δ 4.4 ppm. chemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

This compound: Experimental ¹³C-NMR data for this compound, which would provide chemical shifts for each of the 13 unique carbon atoms in the molecule, could not be located.

2,6-Dichloroaniline: The ¹³C-NMR spectrum of 2,6-dichloroaniline has been documented, showing the expected signals for the six carbon atoms of the benzene (B151609) ring. chemicalbook.com

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR)

This compound: There is no available ¹⁹F-NMR data for the title compound. This analysis would be crucial to confirm the presence and chemical environment of the fluorine atom on the benzyl (B1604629) group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

This compound: Specific FTIR data for this compound, which would detail the characteristic vibrational frequencies for its functional groups, is not available. The spectrum would be expected to show characteristic bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Cl and C-F stretching vibrations.

2,6-Dichloroaniline: The IR spectrum for 2,6-dichloroaniline is available and shows characteristic absorption bands. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

This compound: High-resolution mass spectrometry data, which would provide the accurate mass of the molecular ion and confirm the elemental composition, could not be found for this compound. The predicted molecular weight is approximately 270.13 g/mol . chemsrc.com

2,6-Dichloroaniline: Mass spectrometry data for 2,6-dichloroaniline is well-documented, with a molecular weight of 162.02 g/mol . nist.govchemicalbook.comwikipedia.orgsigmaaldrich.com

Single-Crystal X-ray Diffraction (SC-XRD) Studies

This compound: No single-crystal X-ray diffraction studies for this compound have been reported in the searched literature. Such a study would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. While crystal structure data is available for related compounds, it cannot be directly extrapolated to the title compound. rsc.org

Determination of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry, including bond lengths, bond angles, and dihedral angles, requires experimental data from techniques such as X-ray crystallography or computational chemistry studies. As no such data has been found for this compound, a detailed description cannot be provided.

Analysis of Crystal Packing and Intermolecular Interactions

Understanding the crystal packing and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is contingent on the availability of crystallographic data. Without a determined crystal structure for this compound, this analysis cannot be performed.

Hirshfeld Surface Analysis for Non-covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is entirely dependent on the availability of a crystal structure. Due to the lack of crystallographic data for this compound, a Hirshfeld surface analysis and the corresponding discussion of non-covalent interactions are not possible.

Computational and Theoretical Investigations of 2,6 Dichloro N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations

As of the latest available data, specific quantum chemical calculations for 2,6-Dichloro-N-(2-fluorobenzyl)aniline are not found in publicly accessible scientific literature. Computational studies, including Density Functional Theory (DFT), are essential for understanding the molecular structure and electronic properties of chemical compounds. The absence of such research for this particular molecule means that key data points remain undetermined.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

There are no published studies detailing the use of Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of this compound. DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule's lowest energy conformation. Furthermore, these calculations would elucidate the electronic properties, such as the distribution of electron density and the molecular orbital energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and electronic transitions, has not been reported for this compound. This type of analysis identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. The spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. Without dedicated research, these parameters remain unknown.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, indicating regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. At present, no MEP mapping data has been published for this compound.

Theoretical Analysis of Molecular Interactions

Hydrogen Bonding Interactions

A theoretical analysis of the potential hydrogen bonding interactions of this compound has not been documented. Such studies would typically investigate the ability of the molecule to act as a hydrogen bond donor or acceptor, which is fundamental to its physical properties and biological activity. The nitrogen atom of the amine group and the fluorine atom could potentially participate in hydrogen bonding, but without computational analysis, the nature and strength of these interactions cannot be confirmed.

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are non-covalent interactions that play a crucial role in various chemical and biological systems, influencing molecular recognition, crystal packing, and the stability of biomacromolecules. In the context of this compound, these interactions would occur between the dichlorinated aniline (B41778) ring and the fluorinated benzyl (B1604629) ring, either intramolecularly or intermolecularly.

The nature and strength of π-π stacking are highly dependent on the electrostatic and dispersion forces between the aromatic rings. The electron density distribution across the π-systems is a key determinant. In this compound, both aromatic rings are substituted with electron-withdrawing halogen atoms. The two chlorine atoms on the aniline ring significantly deplete its π-electron density, rendering it π-acidic. Similarly, the fluorine atom on the benzyl ring also withdraws electron density, though to a lesser extent.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structures. nih.gov By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to estimate the properties of new or untested compounds. For this compound, QSPR models could be developed to predict a range of physicochemical properties, such as boiling point, solubility, and electronic properties.

Electronic descriptors are fundamental to understanding the reactivity and interaction of a molecule. Partial atomic charges, which represent the distribution of electrons within a molecule, are among the most important electronic descriptors. These can be calculated using various quantum chemical methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential (ESP) fitting.

Illustrative Data Table: Predicted Partial Atomic Charges

| Atom/Group | Predicted Partial Charge (a.u.) |

| Nitrogen (Amine) | -0.45 |

| Chlorine (Aniline Ring) | -0.15 |

| Fluorine (Benzyl Ring) | -0.25 |

| Carbon (Aniline, C-Cl) | +0.20 |

| Carbon (Benzyl, C-F) | +0.30 |

| Hydrogen (Amine, N-H) | +0.35 |

Note: These values are hypothetical and for illustrative purposes only.

The susceptibility of a molecule to nucleophilic and electrophilic attack can be modeled using concepts derived from frontier molecular orbital (FMO) theory and conceptual density functional theory (DFT). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A low HOMO-LUMO gap generally suggests high reactivity.

The distribution of these frontier orbitals across the molecule reveals the most probable sites for reaction. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, making these the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient aromatic rings, particularly the carbon atoms bearing the halogen substituents, indicating these as the primary sites for nucleophilic attack.

Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, can provide a more quantitative measure of local reactivity. The Fukui function for nucleophilic attack (f+) would be highest at the sites most susceptible to receiving an electron, while the Fukui function for electrophilic attack (f-) would be highest at the sites most prone to donating an electron.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic technologies, including frequency conversion and optical switching. Organic molecules with significant charge-transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit large NLO responses.

Illustrative Data Table: Predicted NLO Properties

| Property | Predicted Value |

| Dipole Moment (μ) | 2.5 D |

| First Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |

| Wavelength of Maximum Absorption (λ_max) | 280 nm |

Note: These values are hypothetical and for illustrative purposes only, based on typical ranges for similar organic molecules.

Mechanistic Investigations in the Synthesis and Reactions of 2,6 Dichloro N 2 Fluorobenzyl Aniline

Elucidation of Reaction Mechanisms in N-Alkylation Pathways

The formation of 2,6-Dichloro-N-(2-fluorobenzyl)aniline typically proceeds via the N-alkylation of 2,6-dichloroaniline (B118687) with a 2-fluorobenzyl halide (e.g., bromide or chloride). This transformation, while seemingly straightforward, involves a series of mechanistic steps that are heavily influenced by the reaction conditions. The primary pathway is a nucleophilic substitution reaction where the nitrogen atom of the aniline (B41778) attacks the benzylic carbon of the 2-fluorobenzyl halide.

Two principal mechanisms can be considered for this N-alkylation: a direct SN2 pathway or a process involving the formation of an imine intermediate through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, particularly in catalyzed reactions.

In a direct SN2 reaction, the reaction rate is dependent on the concentration of both the aniline and the alkylating agent. The reaction proceeds through a single transition state where the N-C bond is forming concurrently with the C-X (X = halogen) bond breaking. The presence of a base is often required to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion.

Alternatively, catalytic methods, especially those employing transition metals like iridium or ruthenium, can proceed via a "borrowing hydrogen" mechanism. acs.orgnih.gov This pathway involves the initial oxidation of the 2-fluorobenzyl alcohol (if used as the alkylating agent) to 2-fluorobenzaldehyde (B47322) by the metal catalyst. The aldehyde then condenses with 2,6-dichloroaniline to form an imine intermediate. The metal hydride species, formed during the initial oxidation, subsequently reduces the imine to the final N-alkylated product, this compound. This catalytic cycle regenerates the active catalyst, allowing for high efficiency. nih.gov

Phase-transfer catalysis (PTC) offers another effective method for the N-alkylation of anilines. phasetransfercatalysis.comijirset.com In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated aniline (anion) from an aqueous or solid phase into an organic phase containing the 2-fluorobenzyl halide. mdpi.com This enhances the reaction rate by bringing the reactants together in a suitable solvent environment. The mechanism under PTC conditions typically follows an interfacial pathway where the deprotonation of the aniline occurs at the interface of the two phases. mdpi.com

Role of Steric and Electronic Effects on Reaction Selectivity

The structure of 2,6-dichloroaniline plays a critical role in the selectivity and rate of its N-alkylation. The two chlorine atoms in the ortho positions to the amino group exert significant steric hindrance, a phenomenon often referred to as the "ortho effect". youtube.comyoutube.com This steric bulk can shield the nitrogen atom, making it less accessible to the electrophilic 2-fluorobenzyl halide. This hindrance can lead to slower reaction rates compared to less substituted anilines.

Furthermore, the steric hindrance can influence the selectivity of the reaction. For instance, in cases where dialkylation is possible, the bulky ortho-substituents on 2,6-dichloroaniline strongly disfavor the formation of the tertiary amine, leading to high selectivity for the desired secondary amine, this compound.

The interplay of these steric and electronic effects necessitates the use of more forcing reaction conditions or highly efficient catalytic systems to achieve good yields of this compound.

Catalytic Mechanisms in Directed Syntheses

To overcome the inherent low reactivity of 2,6-dichloroaniline, various catalytic systems have been developed for N-alkylation reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is highly applicable to the synthesis of N-aryl benzylamines. nih.govbeilstein-journals.orgresearchgate.net

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-fluorobenzyl halide, forming a Pd(II) intermediate.

Deprotonation: A base deprotonates the 2,6-dichloroaniline to form the corresponding anilide.

Ligand Exchange: The anilide displaces a ligand on the Pd(II) complex.

Reductive Elimination: The N-arylated product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or RuPhos, are often employed to facilitate these steps, especially with sterically hindered substrates like 2,6-dichloroaniline. nih.gov

Rhodium and Iridium-based catalysts are also effective, particularly in "borrowing hydrogen" or "hydrogen autotransfer" reactions with alcohols as alkylating agents. nih.govnih.govyoutube.com The mechanism for an iridium-catalyzed reaction typically involves:

Oxidation: The Ir(I) catalyst oxidizes the 2-fluorobenzyl alcohol to 2-fluorobenzaldehyde, forming an Ir(III)-dihydride species.

Condensation: The aldehyde reacts with 2,6-dichloroaniline to form an imine.

Reduction: The Ir(III)-dihydride reduces the imine to the final product.

Catalyst Regeneration: The Ir(I) catalyst is regenerated, completing the cycle.

Computational studies on similar systems have provided valuable insights into the transition states and energy barriers of these catalytic cycles, aiding in the rational design of more efficient catalysts. nih.govsciencedaily.com

Below are interactive data tables summarizing typical conditions for related N-alkylation reactions, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines

| Catalyst System | Typical Substrates | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | Aryl Halides, Amines | NaOtBu | Toluene | 80-110 | 70-95 | nih.govbeilstein-journals.org |

| [Ir(cod)Cl]₂ / PPh₃ | Alcohols, Amines | KOtBu | Dioxane | 100-120 | 60-90 | nih.gov |

| [Rh(cod)Cl]₂ / dppf | Alcohols, Amines | K₂CO₃ | Toluene | 110-130 | 55-85 | nih.gov |

| TBAB (PTC) | Alkyl Halides, Amines | K₂CO₃ / aq. NaOH | Toluene / H₂O | 60-90 | 75-98 | phasetransfercatalysis.comijirset.com |

Table 2: Influence of Substituents on Aniline N-Alkylation Reactivity

| Aniline Derivative | Substituent Effect | Relative Reactivity | Controlling Factor(s) | Reference |

|---|---|---|---|---|

| Aniline | - | High | Baseline | - |

| 4-Nitroaniline | Electron-withdrawing (p-NO₂) | Low | Electronic | youtube.com |

| 4-Methoxyaniline | Electron-donating (p-OCH₃) | High | Electronic | youtube.com |

| 2,6-Dimethylaniline | Steric hindrance (ortho-CH₃) | Low | Steric | youtube.com |

| 2,6-Dichloroaniline | Steric hindrance & Electronic-withdrawing (ortho-Cl) | Very Low | Steric & Electronic | youtube.comyoutube.com |

Applications of 2,6 Dichloro N 2 Fluorobenzyl Aniline As a Versatile Synthetic Intermediate

Building Block for Novel Aromatic and Heterocyclic Compounds

The structure of 2,6-Dichloro-N-(2-fluorobenzyl)aniline offers several reactive sites that can be exploited for the synthesis of a variety of aromatic and heterocyclic structures. The secondary amine linkage is a key functional group that can participate in various cyclization reactions. For instance, intramolecular cyclization reactions can be envisioned to form nitrogen-containing heterocycles.

While specific research detailing the use of this compound as a building block is limited, its analogous structures are widely used in the synthesis of biologically active heterocycles. For example, related N-substituted anilines are precursors to various heterocyclic systems. The presence of the 2-fluorobenzyl group could influence the regioselectivity of such cyclization reactions and the properties of the resulting products.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Route |

| Dihydroacridines | Intramolecular Friedel-Crafts-type cyclization |

| Carbazoles | Oxidative cyclization |

| Phenazines | Condensation and cyclization reactions |

Further research is required to fully explore the synthetic utility of this compound in the construction of these and other novel heterocyclic systems.

Precursor in the Synthesis of N-Substituted Biaryls

N-substituted biaryls are a significant class of compounds in medicinal chemistry and materials science. The synthesis of these structures often relies on cross-coupling reactions. This compound can serve as a valuable precursor in these reactions, particularly in palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. wikipedia.orgnih.govacs.orglibretexts.orgnih.govorganic-chemistry.orgnih.govresearchgate.netacs.orgbeilstein-journals.org

In a typical Buchwald-Hartwig amination, this compound could be coupled with various aryl halides or triflates to yield tri-substituted amine products. The steric hindrance provided by the two chlorine atoms on the aniline (B41778) ring might necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the reaction. nih.govacs.orglibretexts.orgnih.govorganic-chemistry.orgnih.govresearchgate.netacs.orgbeilstein-journals.org

The Ullmann condensation offers an alternative, often complementary, method for the formation of C-N bonds to create N-substituted biaryls. wikipedia.org Although traditionally requiring harsh reaction conditions, modern protocols with improved copper catalysts and ligands could enable the coupling of this compound with aryl halides under milder conditions. wikipedia.org

Table 2: Potential N-Substituted Biaryls via Cross-Coupling Reactions

| Aryl Halide/Triflate Partner | Coupling Method | Potential Product Class |

| Substituted Phenyl Bromide | Buchwald-Hartwig Amination | N,N-Diaryl-N-benzylamines |

| Heteroaryl Iodide | Ullmann Condensation | N-Heteroaryl-N-aryl-N-benzylamines |

| Functionalized Aryl Triflate | Buchwald-Hartwig Amination | Functionalized Triarylamines |

The synthesis and characterization of these potential products would provide valuable insights into the reactivity of this compound in cross-coupling chemistry.

Role in the Generation of Complex Molecular Architectures

The combination of reactive functional groups and distinct aromatic moieties within this compound makes it a candidate for the synthesis of more complex and sterically demanding molecular architectures. The presence of both chloro and fluoro substituents allows for potential selective functionalization or modification, adding another layer of synthetic versatility.

For instance, the aniline core could be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the position of new groups. Subsequent intramolecular reactions could then lead to the formation of polycyclic and cage-like structures. The development of synthetic routes utilizing this compound could lead to novel molecular scaffolds with potential applications in various fields of chemistry.

Table 3: Potential Complex Architectures Derived from this compound

| Architectural Feature | Potential Synthetic Strategy |

| Fused Polycyclic Systems | Sequential cyclization reactions |

| Axially Chiral Biaryls | Atroposelective cross-coupling |

| Macrocyclic Structures | Intermolecular coupling followed by cyclization |

The exploration of these synthetic pathways would demonstrate the full potential of this compound as a key intermediate in the construction of sophisticated molecular designs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-N-(2-fluorobenzyl)aniline, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves refluxing 2,6-dichlorobenzoyl chloride with 2-fluorobenzylamine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., tetrahydrofuran) for 8–12 hours . Post-reaction, the product is purified via solvent evaporation, aqueous washing, and recrystallization from ethyl acetate. Yield optimization requires controlled stoichiometry (1:1 molar ratio of acyl chloride to amine) and inert atmospheric conditions to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Look for a molecular ion peak at m/z ~275 (sodium adduct) and fragment peaks corresponding to chlorine and fluorine loss .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.8–7.5 ppm). The -NH- proton (if present) is typically a broad singlet at δ ~5 ppm.

- ¹³C NMR : Signals for Cl- and F-substituted carbons are deshielded (δ 120–140 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal XRD can resolve bond angles and torsional strain induced by steric hindrance between substituents .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : The compound’s low polarity necessitates the use of dichloromethane or ethyl acetate for dissolution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts. For crystalline products, slow evaporation from a 1:1 ethyl acetate/hexane mixture yields high-purity crystals .

Advanced Research Questions

Q. What degradation pathways occur under photocatalytic conditions, and how can intermediates be identified?

- Methodological Answer : Under TiO₂/CFA photocatalysis, hydroxyl radicals (·OH) attack the aromatic ring, leading to hydroxylation and dehalogenation. For example, similar compounds degrade into 2,6-dichloroaniline derivatives (identified via LC-MS at m/z ~275) and smaller aromatic fragments . To track intermediates, use high-resolution LC-MS/MS with electrospray ionization (ESI+) and compare retention times/fragmentation patterns against synthetic standards.

Q. How do electronic effects of the 2-fluorobenzyl and dichloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and chlorine substituents reduce electron density on the aniline ring, favoring electrophilic substitution at the para position. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), pre-activation via boronate ester formation at the 4-position enhances reactivity. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .

Q. What experimental and computational methods are suitable for studying reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to determine rate constants and activation parameters.

- Computational Modeling : Use Gaussian or ORCA software for DFT calculations to simulate transition states and intermediate stability. Compare theoretical IR/NMR spectra with experimental data for validation .

Q. Can this compound serve as a ligand or intermediate in catalytic systems?

- Methodological Answer : The fluorobenzyl group enhances steric bulk, making the compound a potential ligand for Ru or Pd catalysts. For example, Ru-OMC catalysts have been employed in reductive amination reactions, where the nitrogen lone pair coordinates to the metal center. Catalyst performance is assessed via turnover frequency (TOF) measurements and X-ray absorption spectroscopy (XAS) .

Q. How can biological activity be evaluated in medicinal chemistry research?

- Methodological Answer : Screen for antimicrobial or anticancer activity using:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., E. coli, S. aureus).

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Docking simulations : Molecular docking with target proteins (e.g., kinases) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.